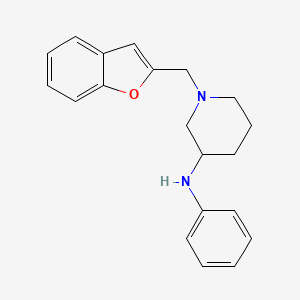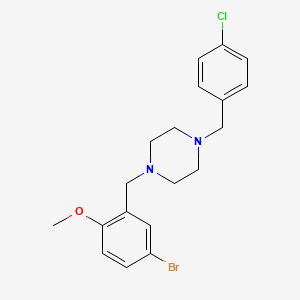
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone, also known as DIBP, is a chemical compound that belongs to the family of hydrazones. It is a yellow crystalline powder that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the chelation of metal ions. By forming stable complexes with metal ions, this compound can prevent the metal ions from participating in harmful reactions that can lead to oxidative stress and inflammation. This compound has also been shown to have direct antioxidant activity, which may contribute to its protective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can protect cells and tissues from oxidative damage and inflammation. This compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone in lab experiments is its stability and solubility in various solvents. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is its potential to form insoluble complexes with some metal ions, which can interfere with certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of interest is the development of new this compound derivatives with improved properties, such as increased metal ion selectivity or enhanced antioxidant activity. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound can form stable complexes with metal ions, has antioxidant and anti-inflammatory activity, and has potential applications in various fields of research. While there are some limitations to using this compound in lab experiments, its stability and solubility make it an accessible and useful tool for researchers. Future research on this compound may lead to new insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone can be synthesized through a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-pyridylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone has been widely used in scientific research for various purposes. One of the main applications of this compound is its use as a chelating agent for metal ions. This compound can form stable complexes with metal ions such as copper, iron, and zinc, which makes it useful in analytical chemistry and biochemistry. This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-19(2,3)15-11-14(12-16(18(15)24)20(4,5)6)13-22-23-17-9-7-8-10-21-17/h7-13,24H,1-6H3,(H,21,23)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFKFCQTBJZSI-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6091872.png)
![7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6091878.png)

![6-{4-[1-(dimethylamino)ethyl]-1-piperidinyl}-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6091891.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6091908.png)

![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![ethyl (4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6091925.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B6091935.png)
![2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6091942.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6091945.png)
![5-{[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6091948.png)

